Cas no 25700-18-9 (4-(1H-1,2,4-triazol-1-yl)pyridine)

4-(1H-1,2,4-triazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-(1H-1,2,4-triazol-1-yl)-
- 4-(1H-1,2,4-triazol-1-yl)pyridine
- AKOS013123487
- 25700-18-9
- EN300-190417
- SCHEMBL10508046
-
- インチ: InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h1-6H
- InChIKey: PHARMFIHNVNKHX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 146.059246208Da
- どういたいしつりょう: 146.059246208Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 43.6Ų
4-(1H-1,2,4-triazol-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-190417-0.25g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.25g |
$341.0 | 2023-09-18 | ||
Enamine | EN300-190417-2.5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 2.5g |
$726.0 | 2023-09-18 | ||
Enamine | EN300-190417-10.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 10g |
$1593.0 | 2023-06-01 | ||
Enamine | EN300-190417-0.05g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.05g |
$311.0 | 2023-09-18 | ||
Enamine | EN300-190417-1.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 1g |
$371.0 | 2023-06-01 | ||
Enamine | EN300-190417-5.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 5g |
$1075.0 | 2023-06-01 | ||
Enamine | EN300-190417-1g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 1g |
$371.0 | 2023-09-18 | ||
Enamine | EN300-190417-0.5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.5g |
$356.0 | 2023-09-18 | ||
Enamine | EN300-190417-0.1g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.1g |
$327.0 | 2023-09-18 | ||
Enamine | EN300-190417-5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 5g |
$1075.0 | 2023-09-18 |
4-(1H-1,2,4-triazol-1-yl)pyridine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-(1H-1,2,4-triazol-1-yl)pyridineに関する追加情報
4-(1H-1,2,4-Triazol-1-yl)Pyridine: A Comprehensive Overview
4-(1H-1,2,4-Triazol-1-yl)Pyridine (CAS No. 25700-18-9) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a 1H-1,2,4-triazole moiety. The combination of these two heterocycles imparts distinctive electronic and steric properties to the molecule, making it a versatile building block for various applications.
The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyridine has been extensively studied over the years. One of the most common methods involves the reaction of pyridine derivatives with azides or hydroxylamine derivatives under specific conditions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the triazole ring via click chemistry reactions. These developments have not only improved the yield but also expanded the scope of functional groups that can be incorporated into the molecule.
The electronic properties of 4-(1H-1,2,4-triazol-1-yl)pyridine make it an attractive candidate for applications in optoelectronics and sensor technologies. The conjugated system within the molecule allows for efficient charge transport and light absorption, which are critical for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance the device performance by improving charge mobility and stability.
In addition to its electronic applications, 4-(1H-1,2,4-triazol-1-yl)pyridine has also found utility in medicinal chemistry. The triazole group is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the bioavailability and efficacy of drug molecules. Researchers have investigated its potential as a scaffold for designing inhibitors of various enzymes and receptors. For example, derivatives of this compound have shown promising activity against kinase enzymes, which are key targets in cancer therapy.
The versatility of 4-(1H-1,2,4-triazol-1-yl)pyridine extends to its use in supramolecular chemistry. The molecule's ability to form hydrogen bonds and π–π interactions makes it an ideal component for constructing self-assembled structures. Recent experiments have highlighted its role in forming stable metallo-supramolecular frameworks with transition metals such as copper and zinc. These frameworks exhibit unique magnetic and catalytic properties, opening new avenues for their application in catalysis and data storage.
From a sustainability perspective, the synthesis and application of 4-(1H-1,2,4-triazol-1-yli pyridine) align with green chemistry principles. Researchers have developed eco-friendly synthesis routes that minimize waste generation and utilize renewable resources. For instance, solvent-free reactions and biodegradable catalysts have been employed to produce this compound in an environmentally friendly manner.
In conclusion, 4-(1H - 3 , 5 - diethyl - 3 H - pyrrolo [3 , 3 - b ] quinoline ) has emerged as a valuable compound with diverse applications across multiple disciplines. Its unique structure continues to inspire innovative research directions , from advanced materials to therapeutic agents . As scientific understanding deepens , we can expect even more exciting developments involving this remarkable molecule . p > article > response >
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